Cas no 1314069-51-6 (4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide)

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronic ester derivative with significant utility in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety enhances stability and reactivity, making it a valuable intermediate for constructing complex aryl-aryl bonds. The chloro and fluoro substituents contribute to its versatility in further functionalization, while the benzenesulfonamide group offers potential for applications in medicinal chemistry. This compound is characterized by high purity and consistent performance, ensuring reliable results in catalytic transformations. Its structural features make it suitable for pharmaceutical research and material science applications where precise molecular architecture is required.
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide structure
1314069-51-6 structure
商品名:4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
CAS番号:1314069-51-6
MF:C18H20BClFNO4S
メガワット:411.683106422424
MDL:MFCD22494720
CID:4583321
PubChem ID:89675478

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
    • 4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
    • 4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
    • 1314069-51-6
    • AS-74496
    • AKOS037647688
    • D94041
    • SCHEMBL15091823
    • 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
    • MDL: MFCD22494720
    • インチ: 1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3
    • InChIKey: WFXADFSUWLRSJG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)S(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 411.0878653 g/mol
  • どういたいしつりょう: 411.0878653 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 618
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 411.7
  • トポロジー分子極性表面積: 73

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM430846-250mg
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%+
250mg
$220 2022-09-03
1PlusChem
1P01FO9S-250mg
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
250mg
$258.00 2023-12-22
A2B Chem LLC
AY10112-1g
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
1g
$587.00 2024-04-20
eNovation Chemicals LLC
D754029-1g
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
1g
$505 2024-06-05
1PlusChem
1P01FO9S-1g
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
1g
$522.00 2023-12-22
Aaron
AR01FOI4-250mg
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
250mg
$239.00 2025-02-10
Aaron
AR01FOI4-1g
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
1g
$520.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578365-1g
4-Chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
1314069-51-6 98%
1g
¥4680.00 2024-08-09
eNovation Chemicals LLC
D754029-250mg
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%
250mg
$250 2024-06-05
Chemenu
CM430846-1g
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
1314069-51-6 95%+
1g
$477 2022-09-03

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 関連文献

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamideに関する追加情報

Comprehensive Analysis of 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS 1314069-51-6)

The compound 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS 1314069-51-6) is a highly specialized boronic ester-containing sulfonamide derivative. Its unique molecular structure, featuring both a sulfonamide group and a dioxaborolane moiety, makes it a valuable intermediate in modern pharmaceutical and agrochemical research. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is particularly noteworthy, as it enhances the compound's stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary organic synthesis.

In recent years, the demand for boron-containing compounds like 1314069-51-6 has surged due to their pivotal role in drug discovery. Researchers frequently search for "boronic acid derivatives in drug design" or "sulfonamide applications in medicinal chemistry," reflecting the growing interest in this chemical space. The compound's chloro and fluoro substituents further contribute to its versatility, enabling precise modifications for target-specific applications. Its CAS number 1314069-51-6 serves as a critical identifier in chemical databases, ensuring accurate sourcing and regulatory compliance.

From a synthetic perspective, 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exemplifies the convergence of organoboron chemistry and sulfonamide pharmacology. The dioxaborolane ring protects the boronic acid functionality, addressing common challenges like protodeboronation during storage. This aligns with frequent queries such as "how to stabilize boronic acids" or "best practices for handling boronate esters." The compound's benzenesulfonamide backbone is equally significant, as this scaffold is prevalent in enzyme inhibitors and antibacterial agents, making it a hotspot for structure-activity relationship (SAR) studies.

The pharmaceutical industry's shift toward targeted therapies has amplified the relevance of CAS 1314069-51-6. Its structural features cater to trends like "fragment-based drug discovery" and "covalent inhibitor design," frequently cited in PubMed and SciFinder searches. The fluoro substituent, for instance, is a strategic modification to enhance metabolic stability—a topic often explored in "fluorine in drug development" literature. Meanwhile, the chloro group offers a handle for further derivatization, resonating with queries about "selective functionalization of aryl chlorides."

Quality control of 1314069-51-6 involves rigorous analytical techniques, including HPLC, NMR, and mass spectrometry. These methods address common concerns like "purity standards for boronic acid derivatives" or "characterization of sulfonamide intermediates." The compound's logP and solubility profiles are also critical parameters, especially for researchers investigating "bioavailability of boron-containing drugs." Such data is indispensable for ADMET predictions, a recurring theme in computational chemistry forums.

Beyond pharmaceuticals, 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide finds utility in material science. Its boronate ester group enables incorporation into polymeric networks or sensors, aligning with searches for "boron-based smart materials." This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance, a key point for SEO-driven content targeting "multifunctional chemical building blocks."

In summary, CAS 1314069-51-6 represents a nexus of innovation in synthetic and applied chemistry. Its design caters to pressing industry needs—from precision medicine to sustainable materials—while addressing frequently searched topics like "boron in cross-coupling" or "sulfonamide drug scaffolds." As research evolves, this compound will likely remain at the forefront of discussions on molecular diversity and functional group compatibility.

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